molecular formula C6H4BrClFN B13895413 6-(bromomethyl)-2-chloro-3-fluoropyridine

6-(bromomethyl)-2-chloro-3-fluoropyridine

Cat. No.: B13895413
M. Wt: 224.46 g/mol
InChI Key: OJUHEKLRXQZGNX-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-chloro-3-fluoropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-2-chloro-3-fluoropyridine typically involves the bromomethylation of a pyridine derivative. One common method includes the reaction of 2-chloro-3-fluoropyridine with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2-chloro-3-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

6-(Bromomethyl)-2-chloro-3-fluoropyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2-chloro-3-fluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The chloro and fluoro substituents influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Contains a benzene ring with a bromomethyl group.

    2-Chloro-3-fluoropyridine: Lacks the bromomethyl group, making it less versatile in nucleophilic substitution reactions.

    6-(Bromomethyl)-2-chloropyridine: Similar structure but lacks the fluoro group, resulting in different electronic properties and reactivity.

Uniqueness

6-(Bromomethyl)-2-chloro-3-fluoropyridine is unique due to the presence of three different substituents on the pyridine ring, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

6-(bromomethyl)-2-chloro-3-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-3-4-1-2-5(9)6(8)10-4/h1-2H,3H2

InChI Key

OJUHEKLRXQZGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CBr)Cl)F

Origin of Product

United States

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